4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
Similar compounds have demonstrated their effectiveness by inhibiting the cyclooxygenase enzymes . These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties. In this pathway, arachidonic acid is converted into prostaglandins by the cyclooxygenase enzymes. By inhibiting these enzymes, the compound can prevent the formation of prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could be due to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Analysis
Biochemical Properties
4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways . By inhibiting PTP1B, this compound can enhance insulin sensitivity and potentially serve as a therapeutic agent for diabetes management. Additionally, this compound interacts with various proteins involved in cell signaling and metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, thereby improving cellular energy balance. Furthermore, this compound has been shown to alter the expression of genes involved in lipid metabolism, contributing to its potential as a metabolic regulator.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of PTP1B, inhibiting its enzymatic activity and preventing the dephosphorylation of insulin receptor substrates . This inhibition enhances insulin signaling and promotes glucose uptake in cells. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions result in changes in cellular metabolism and function, underscoring the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of metabolic pathways and improved cellular function. Prolonged exposure may also result in adaptive cellular responses, such as changes in gene expression and protein activity, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance insulin sensitivity and improve glucose metabolism without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to activate AMPK, which in turn enhances glucose uptake and fatty acid oxidation . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). By influencing these metabolic pathways, this compound plays a crucial role in maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments, such as mitochondria or endoplasmic reticulum. These subcellular interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
The synthesis of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents under controlled conditions. The final step involves the sulfonation of the intermediate product with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate include other benzothiazole derivatives such as:
2-(benzo[d]thiazol-2-yl)-4-methylphenol: Known for its antibacterial and antifungal properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Investigated for their anti-inflammatory and anticancer activities.
2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones: Evaluated for their anticancer activities.
Properties
IUPAC Name |
4-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S.C7H8O3S/c1-3-16-9-5-4-6-10-11(9)14(7-8-15-2)12(13)17-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,13H,3,7-8H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHAWVXQWCOPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CCOC.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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